molecular formula C22H29N3O3 B13802000 (4-Cyclohexyl-1-piperazinyl)(6-ethoxy-4-hydroxy-3-quinolinyl)methanone

(4-Cyclohexyl-1-piperazinyl)(6-ethoxy-4-hydroxy-3-quinolinyl)methanone

Katalognummer: B13802000
Molekulargewicht: 383.5 g/mol
InChI-Schlüssel: LLUVWGVSTRKJOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Cyclohexyl-1-piperazinyl)(6-ethoxy-4-hydroxy-3-quinolinyl)methanone is a complex organic compound with a unique structure that combines a piperazine ring, a cyclohexyl group, and a quinoline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclohexyl-1-piperazinyl)(6-ethoxy-4-hydroxy-3-quinolinyl)methanone typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

The next step involves the introduction of the ethoxy and hydroxy groups on the quinoline ring. This can be achieved through selective alkylation and hydroxylation reactions. The piperazine ring is then introduced through a nucleophilic substitution reaction, where the quinoline derivative reacts with cyclohexylpiperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Skraup synthesis and the development of more efficient catalysts for the alkylation and hydroxylation steps.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Cyclohexyl-1-piperazinyl)(6-ethoxy-4-hydroxy-3-quinolinyl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group on the quinoline ring can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of a quinoline ketone derivative.

    Reduction: Formation of a tetrahydroquinoline derivative.

    Substitution: Formation of various alkyl or aryl quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

(4-Cyclohexyl-1-piperazinyl)(6-ethoxy-4-hydroxy-3-quinolinyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Potential use in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of (4-Cyclohexyl-1-piperazinyl)(6-ethoxy-4-hydroxy-3-quinolinyl)methanone involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes. The piperazine ring can interact with various receptors, modulating their activity. The cyclohexyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (4-Cyclohexyl-1-piperazinyl)(6-ethoxy-1,3-benzothiazol-2-yl)methanone: Similar structure but with a benzothiazole ring instead of a quinoline ring.

    (4-Cyclohexyl-1-piperazinyl)(6-ethoxy-4-hydroxy-3-pyridinyl)methanone: Similar structure but with a pyridine ring instead of a quinoline ring.

Uniqueness

(4-Cyclohexyl-1-piperazinyl)(6-ethoxy-4-hydroxy-3-quinolinyl)methanone is unique due to the presence of both a quinoline ring and a piperazine ring, which confer distinct chemical and biological properties. The combination of these rings with the cyclohexyl group and ethoxy substituent makes this compound particularly versatile for various applications.

Eigenschaften

Molekularformel

C22H29N3O3

Molekulargewicht

383.5 g/mol

IUPAC-Name

3-(4-cyclohexylpiperazine-1-carbonyl)-6-ethoxy-1H-quinolin-4-one

InChI

InChI=1S/C22H29N3O3/c1-2-28-17-8-9-20-18(14-17)21(26)19(15-23-20)22(27)25-12-10-24(11-13-25)16-6-4-3-5-7-16/h8-9,14-16H,2-7,10-13H2,1H3,(H,23,26)

InChI-Schlüssel

LLUVWGVSTRKJOT-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC2=C(C=C1)NC=C(C2=O)C(=O)N3CCN(CC3)C4CCCCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.